molecular formula C18H24N4Na6O12 B12970663 Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt

Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt

Cat. No.: B12970663
M. Wt: 626.3 g/mol
InChI Key: XLHKARPAGGKRFC-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt is a complexing agent used in various scientific and industrial applications. It is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt typically involves the reaction of triethylenetetramine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine-n,n,n,n,n,n-hexaaceticacidhexasodiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .

Major Products

The major products formed from these reactions are metal complexes, which are used in various analytical and industrial applications .

Scientific Research Applications

Properties

Molecular Formula

C18H24N4Na6O12

Molecular Weight

626.3 g/mol

IUPAC Name

hexasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C18H30N4O12.6Na/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34;;;;;;/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;;;/q;6*+1/p-6

InChI Key

XLHKARPAGGKRFC-UHFFFAOYSA-H

Canonical SMILES

C(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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